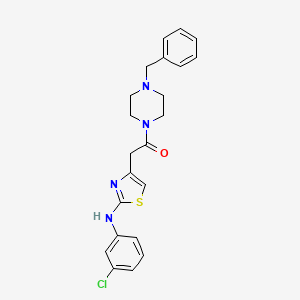

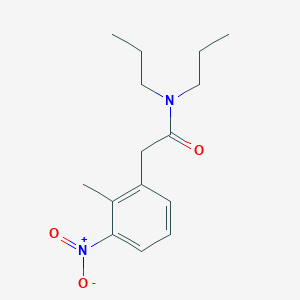

![molecular formula C20H13BrN2O2S B2551558 N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-4-溴苯甲酰胺 CAS No. 332152-65-5](/img/structure/B2551558.png)

N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are known for their strong fluorescence and luminescence properties . They have been used in the synthesis of anti-tubercular compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel .Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For instance, the reaction of salicylaldehyde with 2-cyano-methyl-benzoxazole, -benzimidazole, and -benzothiazole, respectively, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives have shown strong fluorescence and luminescence properties .科学研究应用

Antifungal Activity

The combination of benzothiazole and quinoline moieties in this compound makes it an interesting candidate for antifungal research. Several studies have investigated its effectiveness against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. The compound has demonstrated promising antifungal activity, potentially offering an alternative to existing fungicides .

Anticonvulsant Properties

In pharmacological studies, derivatives of this compound have been evaluated for their anticonvulsant effects. Notably, compounds like 3n and 3q exhibited significant anticonvulsant activity, with protective indices surpassing those of phenobarbital and valproate. These findings suggest potential applications in managing epilepsy and related disorders .

Anti-Inflammatory and Analgesic Effects

Certain derivatives containing the benzothiazole and quinoline motifs have shown potent anti-inflammatory and analgesic activities. These properties make them interesting candidates for drug development in pain management and inflammation-related conditions .

Antitumor and Cytotoxic Activity

Functionalized quinolines, including those found in this compound, have been associated with antitumor and cytotoxic effects. In particular, a derivative demonstrated potent activity against prostate cancer cells. Further exploration of its cytotoxic potential could lead to novel cancer therapies .

Potential Anti-HIV Activity

Some derivatives containing the thiazole moiety have displayed anti-HIV activity. While more research is needed, this compound’s structural features warrant investigation for potential antiviral applications .

Other Biological Activities

Thiazole-containing compounds have been linked to various biological activities, including antimicrobial, antiparkinsonian, and antidiabetic effects. Similarly, functionalized quinolines have shown promise in treating hypertension, tuberculosis, and diabetes. Exploring these avenues could reveal additional applications for this compound .

作用机制

Target of Action

The primary target of the compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that have various physiological effects .

Mode of Action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes by N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever responses among others . The downstream effects of this inhibition include a potential reduction in inflammation and pain .

Result of Action

The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide’s action primarily involve the inhibition of COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, potentially resulting in reduced inflammation and pain .

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCDCBHZASMZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

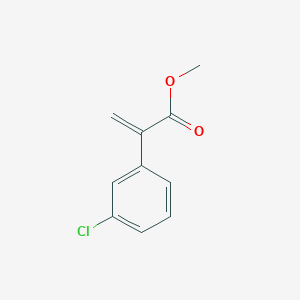

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)

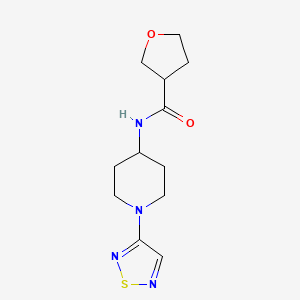

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

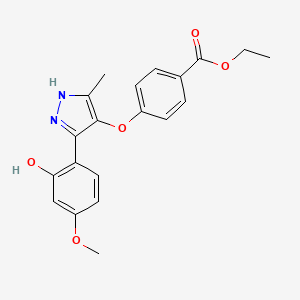

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)